![molecular formula C21H26N2O3 B6048024 1-[4-[4-[(2,5-dimethoxyphenyl)methyl]piperazin-1-yl]phenyl]ethanone](/img/structure/B6048024.png)
1-[4-[4-[(2,5-dimethoxyphenyl)methyl]piperazin-1-yl]phenyl]ethanone
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Overview
Description
1-[4-[4-[(2,5-dimethoxyphenyl)methyl]piperazin-1-yl]phenyl]ethanone is a complex organic compound that features a piperazine ring substituted with a 2,5-dimethoxyphenylmethyl group and a phenyl ethanone moiety
Preparation Methods
The synthesis of 1-[4-[4-[(2,5-dimethoxyphenyl)methyl]piperazin-1-yl]phenyl]ethanone typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the piperazine ring: This can be achieved through a Mannich reaction, where a secondary amine (piperazine) reacts with formaldehyde and a ketone or aldehyde.
Substitution with 2,5-dimethoxyphenylmethyl group: This step involves the reaction of piperazine with 2,5-dimethoxybenzyl chloride under basic conditions to form the substituted piperazine.
Attachment of the phenyl ethanone moiety: The final step involves the reaction of the substituted piperazine with 4-bromoacetophenone under nucleophilic substitution conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.
Chemical Reactions Analysis
1-[4-[4-[(2,5-dimethoxyphenyl)methyl]piperazin-1-yl]phenyl]ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce the ketone group to an alcohol.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[4-[4-[(2,5-dimethoxyphenyl)methyl]piperazin-1-yl]phenyl]ethanone has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders and psychiatric conditions.
Biological Research: It is used in studies investigating the interaction of piperazine derivatives with various biological targets, including receptors and enzymes.
Industrial Applications: The compound’s unique structure makes it a candidate for use in the synthesis of advanced materials and as an intermediate in the production of other complex organic molecules.
Mechanism of Action
The mechanism of action of 1-[4-[4-[(2,5-dimethoxyphenyl)methyl]piperazin-1-yl]phenyl]ethanone involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The piperazine ring is known to interact with serotonin and dopamine receptors, potentially modulating their activity and leading to therapeutic effects in conditions like depression and anxiety . The exact pathways and molecular targets involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-[4-[4-[(2,5-dimethoxyphenyl)methyl]piperazin-1-yl]phenyl]ethanone can be compared with other piperazine derivatives, such as:
1-(4-bromophenyl)piperazine: Known for its use in the synthesis of antipsychotic drugs.
1-(3-chlorophenyl)piperazine: Studied for its potential antidepressant and anxiolytic effects.
1-(4-methoxyphenyl)piperazine: Investigated for its antimicrobial and antiviral properties.
Properties
IUPAC Name |
1-[4-[4-[(2,5-dimethoxyphenyl)methyl]piperazin-1-yl]phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3/c1-16(24)17-4-6-19(7-5-17)23-12-10-22(11-13-23)15-18-14-20(25-2)8-9-21(18)26-3/h4-9,14H,10-13,15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIRIMZXCNAOEHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)CC3=C(C=CC(=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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